molecular formula C8H6F3N3 B2515631 4-(trifluoromethyl)-1H-indazol-6-amine CAS No. 1169788-34-4

4-(trifluoromethyl)-1H-indazol-6-amine

Cat. No. B2515631
CAS RN: 1169788-34-4
M. Wt: 201.152
InChI Key: QPDJJRYTDKWCAY-UHFFFAOYSA-N
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Description

The compound 4-(trifluoromethyl)-1H-indazol-6-amine is a structurally unique molecule that is part of the indazole family, characterized by a nitrogen-rich heterocyclic core with a trifluoromethyl group attached. This moiety is of significant interest due to its potential applications in pharmaceuticals and material science, given the unique properties imparted by the trifluoromethyl group.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of specific reagents to introduce functional groups. For instance, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones involves cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride, suggesting a potential pathway for synthesizing similar trifluoromethylated compounds . Additionally, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles indicates the reactivity of trifluoromethylated precursors with amines, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography, as seen in the studies of various triazole and pyrimidine derivatives . These analyses reveal the presence of intramolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for the stability of the crystal structure. Such detailed structural analysis is essential for understanding the conformation and reactivity of this compound.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds with amines and other nucleophiles is a common theme in the literature. For example, the Dimroth rearrangement of triazole derivatives under basic conditions leads to isomerization, demonstrating the dynamic behavior of these molecules in response to environmental changes . This knowledge can be applied to predict the chemical behavior of this compound in various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly alter the electronic distribution within the molecule, as seen in the study of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which exhibits inhibition of cancer cell proliferation . Such properties are critical for the development of pharmaceutical applications for this compound.

Scientific Research Applications

Antitumor Activity

4-(trifluoromethyl)-1H-indazol-6-amine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study synthesized a compound from 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine, exhibiting distinct inhibitory capacity against A549 and BGC-823 cancer cell lines (Ji et al., 2018). Another research discovered several 6-aminoindazole derivatives with effective cytotoxicity in human colorectal cancer cell lines, highlighting the potential of this compound in cancer treatment (Hoang et al., 2022).

Synthesis of Heterocycles

This compound is also significant in the synthesis of fused tetracyclic heterocycles. A study demonstrated the three-component reaction involving aromatic aldehyde, an amine (including 1H-indazol-6-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate, yielding various naphthyridine derivatives (Li et al., 2013).

Antimicrobial Activity

Compounds derived from this compound have also demonstrated antimicrobial properties. A study involving indazole regioisomers found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).

Other Applications

The versatility of this compound extends to various other scientific domains, including coordination chemistry and material science research (Thorve et al., 2023), and the synthesis of heat-resistant energetic materials (Yan et al., 2021).

Mechanism of Action

Safety and Hazards

Trifluoromethyl-containing compounds can be hazardous. For example, they can cause severe skin burns and eye damage, and are very toxic to aquatic life with long-lasting effects .

Future Directions

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. Future research is expected to further improve the field of trifluoromethylation reactions, enriching the community towards further improvements in the development of agrochemical drugs .

Biochemical Analysis

Biochemical Properties

4-(trifluoromethyl)-1H-indazol-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including nitrile hydratase and amidase, which are involved in the conversion of nitrile-containing compounds into their corresponding amides and acids . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the transformation of specific substrates, leading to the production of important metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause cytotoxic effects in certain cell lines, leading to reduced cell viability and altered cellular functions . Additionally, this compound can modulate gene expression, resulting in changes in the expression levels of various genes involved in critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity towards target enzymes and proteins . These interactions can lead to the inhibition or activation of enzymatic activities, thereby modulating biochemical pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered gene transcription and subsequent changes in cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound exhibits a relatively stable profile under controlled laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, metabolic activity, and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other systemic toxicities . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through pathways involving nitrile hydratase and amidase, leading to the production of amide and acid metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body, as well as for its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its diffusion across cellular membranes and its accumulation in lipid-rich compartments . Additionally, this compound can interact with transport proteins that regulate its intracellular and extracellular distribution, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity.

properties

IUPAC Name

4-(trifluoromethyl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDJJRYTDKWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1169788-34-4
Record name 4-(trifluoromethyl)-1H-indazol-6-amine
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